molecular formula C17H15N3O B13852353 2-N-(4-phenoxyphenyl)pyridine-2,3-diamine

2-N-(4-phenoxyphenyl)pyridine-2,3-diamine

Cat. No.: B13852353
M. Wt: 277.32 g/mol
InChI Key: XVBHJMPLASGEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(4-phenoxyphenyl)pyridine-2,3-diamine is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a phenoxyphenyl group and two amino groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-phenoxyphenyl)pyridine-2,3-diamine typically involves the reaction of 4-phenoxyaniline with 2,3-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-phenoxyphenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-N-(4-phenoxyphenyl)pyridine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-(4-phenoxyphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(4-phenoxyphenyl)pyridine-2,3-diamine stands out due to its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-N-(4-phenoxyphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C17H15N3O/c18-16-7-4-12-19-17(16)20-13-8-10-15(11-9-13)21-14-5-2-1-3-6-14/h1-12H,18H2,(H,19,20)

InChI Key

XVBHJMPLASGEGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.